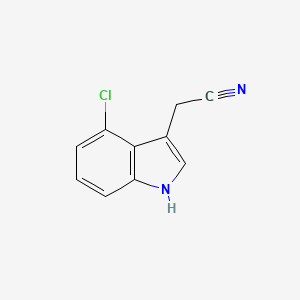

2-(4-chloro-1H-indol-3-yl)acetonitrile

Descripción general

Descripción

2-(4-chloro-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The compound this compound is characterized by the presence of a chloro substituent at the 4-position of the indole ring and a nitrile group attached to the acetonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroindole with acetonitrile in the presence of a base. The reaction typically proceeds as follows:

Starting Materials: 4-chloroindole and acetonitrile.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C.

Procedure: The 4-chloroindole is dissolved in acetonitrile, and the base is added to the solution. The reaction mixture is then heated under reflux for several hours until the desired product is formed.

Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chloro-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Cyclization: Cyclization reactions may require the use of acids or bases as catalysts.

Major Products Formed

Oxidation: Formation of oxo derivatives such as 2-(4-chloro-1H-indol-3-yl)acetamide.

Reduction: Formation of primary amines such as 2-(4-chloro-1H-indol-3-yl)ethylamine.

Substitution: Formation of substituted indole derivatives.

Cyclization: Formation of fused ring systems such as indoloquinolines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and features an indole ring substituted with a chlorine atom and a nitrile group. Its structure can be represented as follows:

Medicinal Chemistry Applications

1. Anticancer Activity

2-(4-chloro-1H-indol-3-yl)acetonitrile has been evaluated for its anticancer properties across various cancer cell lines. Studies indicate that it can inhibit cell proliferation effectively, which is critical in cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 14 |

| PC3 (Prostate Cancer) | 12 |

| HCT-116 (Colon Cancer) | 9.71 |

The mechanism of action involves inducing apoptosis and inhibiting angiogenesis pathways, essential for tumor growth and metastasis .

2. Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 42 |

These results suggest that its antibacterial efficacy is comparable to established antibiotics like ceftriaxone .

Materials Science Applications

Organic Semiconductors and LEDs

The compound is also used in materials science for the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties due to the indole structure make it suitable for applications in electronic devices .

Biological Studies

Enzyme Inhibition and Receptor Modulation

In biological studies, this compound serves as a tool for investigating enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, leading to potential therapeutic applications .

Case Studies

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the anticancer effects of several indole derivatives, including this compound. The findings indicated substantial inhibition of cancer cell growth in vitro, with the compound showing promise as a lead candidate for further development in cancer therapeutics .

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial properties of this compound against multi-drug resistant bacterial strains. The study highlighted its potential as a new class of antibacterial agents, particularly in light of rising antibiotic resistance .

Mecanismo De Acción

The mechanism of action of 2-(4-chloro-1H-indol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The indole core can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules. The chloro substituent and nitrile group can further modulate the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

2-(4-chloro-1H-indol-3-yl)acetonitrile can be compared with other indole derivatives, such as:

2-(1H-indol-3-yl)acetonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.

2-(4-bromo-1H-indol-3-yl)acetonitrile: Contains a bromo substituent instead of a chloro substituent, which can influence its chemical properties and reactivity.

2-(4-methyl-1H-indol-3-yl)acetonitrile: Contains a methyl substituent, which can alter its steric and electronic properties.

The presence of the chloro substituent in this compound makes it unique, as it can participate in specific chemical reactions and interactions that are not possible with other indole derivatives. This uniqueness can be leveraged in the design and synthesis of novel compounds with desired properties.

Actividad Biológica

Overview

2-(4-chloro-1H-indol-3-yl)acetonitrile is a member of the indole family, characterized by a chloro substituent at the 4-position of the indole ring and a nitrile group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it serves as a building block for various pharmaceutical agents.

Target Interactions

Indole derivatives, including this compound, are known to interact with multiple biological targets. They often bind to receptors with high affinity, influencing various cellular processes. The binding typically involves π-electron delocalization , which is crucial for their biological activity.

Biochemical Pathways

These compounds can modulate a range of biochemical pathways, suggesting that they may have diverse effects at the molecular and cellular levels. For instance, they are implicated in mechanisms related to apoptosis and cell proliferation, making them valuable in cancer research .

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For example, compounds structurally related to this compound have shown potent activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | < 10 |

| Related indole derivatives | Hs578T (triple-negative breast cancer) | 0.033 |

| Related indole derivatives | MDA-MB-231 (breast cancer) | 0.620 |

These findings underscore the potential of this compound and its analogs as anticancer agents , particularly due to their ability to disrupt microtubule dynamics and induce apoptosis in cancer cells .

Antimicrobial Activity

Additionally, studies have explored the antimicrobial properties of similar indole derivatives. For instance, certain compounds demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that this compound could also possess antimicrobial effects .

Case Studies

- Anticancer Evaluation : A study involving several indole derivatives revealed that modifications at the indole structure significantly influenced their cytotoxicity against breast cancer cell lines. The presence of the chloro group in this compound was found to enhance its anticancer efficacy compared to other halogenated indoles .

- Synthesis and Biological Testing : Another investigation synthesized various indole derivatives and tested their antiproliferative effects across multiple cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant anticancer activity, reinforcing the importance of structural modifications in drug design .

Q & A

Q. Basic: What are the recommended methods for synthesizing 2-(4-chloro-1H-indol-3-yl)acetonitrile?

Methodological Answer:

A common approach involves Friedel-Crafts alkylation or substitution reactions on indole derivatives. For example, chlorination of the indole ring at the 4-position can be achieved using electrophilic chlorinating agents like N-chlorosuccinimide (NCS) under controlled conditions. Subsequent acetonitrile group introduction may employ cyanoethylation via Knoevenagel condensation or nucleophilic substitution with cyanide sources. Ensure inert atmospheres (e.g., nitrogen) to prevent decomposition of reactive intermediates .

Key Considerations:

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

- Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize side reactions.

Q. Advanced: How can regioselective challenges in synthesizing 4-chloroindole derivatives be addressed?

Methodological Answer:

Regioselectivity in indole chlorination is influenced by directing groups and reaction conditions. Computational modeling (e.g., DFT) can predict electrophilic attack sites based on electron density maps. Experimentally, steric hindrance from substituents at the 3-position (e.g., acetonitrile groups) may direct chlorination to the 4-position. Validate selectivity using X-ray crystallography (e.g., SHELX refinement ) or NOESY NMR to confirm substitution patterns. For example, demonstrates successful synthesis of 4'-chloro-3-(5-chloro-1H-indol-2-yl)biphenyl-4-ol, highlighting the role of steric and electronic effects .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR: H and C NMR confirm the indole scaffold and acetonitrile linkage. Aromatic protons (6.5–8.5 ppm) and nitrile carbon (~115 ppm) are diagnostic.

- Mass Spectrometry: High-resolution ESI-MS (e.g., exact mass 265.01914 g/mol ) validates molecular composition.

- IR Spectroscopy: Nitrile C≡N stretch (~2240 cm) and indole N-H stretch (~3400 cm) are critical markers .

Q. Advanced: How can conflicting data between computational predictions and experimental results be resolved?

Methodological Answer:

Discrepancies in properties like pKa (predicted: 0.21±0.10 vs. experimental) may arise from solvation effects or crystal packing. Validate predictions using:

Solvent-Modified DFT Calculations: Incorporate solvent models (e.g., COSMO-RS) to improve pKa accuracy.

X-ray Crystallography: Resolve structural ambiguities (e.g., reports R factor = 0.088 for a related compound ).

Titration Experiments: Empirically measure pKa in buffered solutions.

Q. Basic: What safety protocols are critical when handling nitrile-containing indole derivatives?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid exposure to toxic nitrile vapors.

- Store compounds in inert atmospheres (e.g., argon) to prevent degradation .

- Refer to Safety Data Sheets (SDS) for emergency procedures, as seen in for structurally similar triazole-acetonitrile compounds .

Q. Advanced: How can crystallization challenges for low-solubility indole derivatives be mitigated?

Methodological Answer:

- Co-Crystallization Agents: Use additives like ionic liquids or crown ethers to improve crystal lattice formation.

- High-Throughput Screening: Test >50 solvent combinations (e.g., DMSO/water, acetonitrile/ethyl acetate) to identify optimal conditions.

- SHELXL Refinement: For poor-quality crystals, employ twin refinement or high-resolution data collection (e.g., synchrotron sources) .

Q. Basic: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

- ADMET Predictors: Estimate logP, solubility, and bioavailability using platforms like Schrödinger or MOE.

- Density Functional Theory (DFT): Calculate dipole moments and polarizability (e.g., predicted density: 1.52±0.1 g/cm ).

Q. Advanced: How to design structure-activity relationship (SAR) studies for indole-acetonitrile derivatives?

Methodological Answer:

Analog Synthesis: Modify substituents at the 4-position (e.g., replace Cl with F or CH) as in .

Biological Assays: Screen for antimicrobial activity using MIC assays or kinase inhibition studies (e.g., ’s framework for acetamide derivatives ).

Molecular Docking: Map binding interactions using indole’s aromatic π-system and nitrile’s electron-withdrawing effects.

Q. Basic: How to validate purity using HPLC/LC-MS for this compound?

Methodological Answer:

- Column: C18 reverse-phase (3.5 μm, 150 mm).

- Mobile Phase: Acetonitrile/water (70:30) with 0.1% formic acid.

- Detection: UV at 254 nm and MS/MS fragmentation (e.g., m/z 265.01914 ). Compare retention times to standards from .

Q. Advanced: What strategies resolve data contradictions between spectroscopic and crystallographic analyses?

Methodological Answer:

Propiedades

IUPAC Name |

2-(4-chloro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFQUQOQJAOLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401700 | |

| Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-15-6 | |

| Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.